molecular formula C21H20BrN3O2S B2499673 N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251622-36-2

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2499673
CAS No.: 1251622-36-2
M. Wt: 458.37
InChI Key: LNRCUNNJXNYPID-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound with a unique structure that includes a quinoline core, a bromophenyl group, a methoxy group, and a thiomorpholine carbonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Bromophenyl Group: This step involves the bromination of the quinoline core using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thiomorpholine Carbonyl Group Addition: This step involves the reaction of the quinoline derivative with thiomorpholine-4-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the methoxy group at the 8-position of the quinoline core, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(4-bromoanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRCUNNJXNYPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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